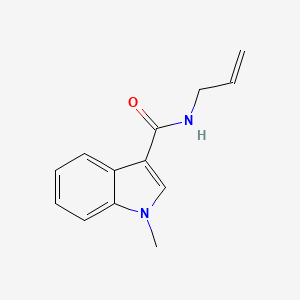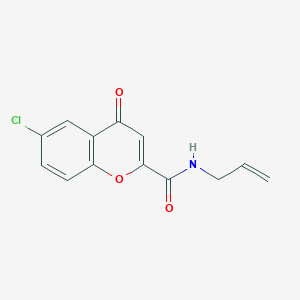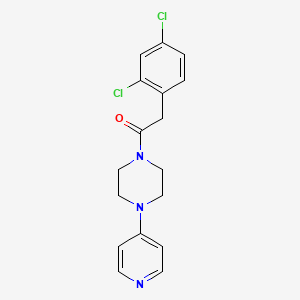![molecular formula C15H21NO3 B7644508 (3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7644508.png)
(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 4-Ethoxy-3-[(S)-piperidin-3-yl]benzyl]carboxylic acid or EPBC.
作用機序
EPBC acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. EPBC binds to the glycine site of the NMDA receptor, which enhances the receptor's activity. This leads to an increase in the release of neurotransmitters such as glutamate, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
EPBC has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. EPBC has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
実験室実験の利点と制限
EPBC has several advantages for lab experiments. It is easy to synthesize and has a high purity level. EPBC is also stable under normal laboratory conditions. However, EPBC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. EPBC also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
For EPBC research include investigating its potential use in the treatment of other neurological disorders and developing new formulations that improve its solubility and increase its half-life.
合成法
The synthesis of EPBC involves a series of chemical reactions. The starting material for the synthesis is 4-ethoxybenzaldehyde, which is reacted with piperidine in the presence of a reducing agent to form 4-ethoxyphenylpiperidine. This intermediate compound is then reacted with ethyl chloroformate to form the final product, EPBC.
科学的研究の応用
EPBC has shown promising results in various scientific research studies. It has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. EPBC has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
(3S)-1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-14-7-5-12(6-8-14)10-16-9-3-4-13(11-16)15(17)18/h5-8,13H,2-4,9-11H2,1H3,(H,17,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAKNZLEBKGLGW-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CN2CCC[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)





![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)



